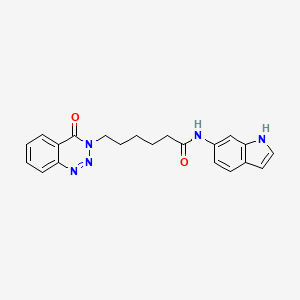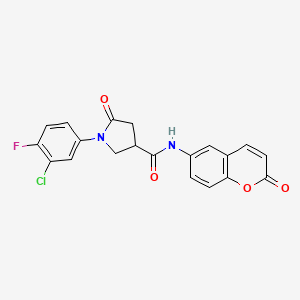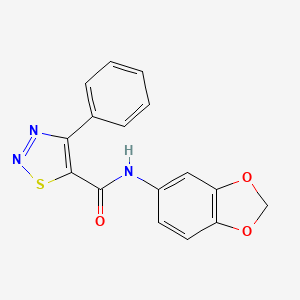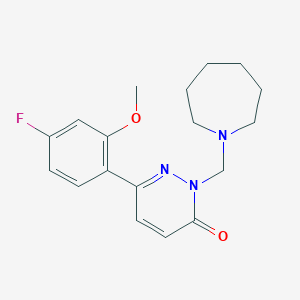
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features both an indole and a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 6-position can be achieved through electrophilic substitution reactions.
Synthesis of the Benzotriazinone Moiety: The benzotriazinone ring can be synthesized from appropriate aromatic precursors through cyclization reactions involving nitroso compounds.
Coupling Reaction: The final step involves coupling the indole derivative with the benzotriazinone moiety via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions.
Reduction: The benzotriazinone moiety can be reduced to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and benzotriazinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may serve as a probe in biochemical studies to investigate enzyme interactions and binding affinities due to its unique structural features.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In materials science, this compound could be explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, modulating their activity. The indole and benzotriazinone moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure but with a shorter alkyl chain.
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)heptanamide: Similar structure but with a longer alkyl chain.
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure but with a different alkyl chain length.
Uniqueness
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to its specific combination of indole and benzotriazinone moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(23-16-10-9-15-11-12-22-19(15)14-16)8-2-1-5-13-26-21(28)17-6-3-4-7-18(17)24-25-26/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,27) |
InChI Key |
MSYWKCKKRVAAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11012005.png)

![Ethyl 4-[(2-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11012012.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11012013.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11012020.png)
![Ethyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11012025.png)

![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11012042.png)

![2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11012061.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B11012066.png)
![N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11012074.png)

![2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide](/img/structure/B11012089.png)
